Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)-
Description
Chemical Identity and Classification The compound Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- (CAS: 68052-68-6) is a perfluoroalkyl carbonyl compound classified under per- and polyfluoroalkyl substances (PFAS). Its molecular formula is C₁₄HF₂₇O₂, featuring a 14-carbon backbone with 26 fluorine atoms and a terminal trifluoromethyl (-CF₃) branch at position 13 . This structural complexity distinguishes it from linear perfluorinated carboxylic acids (PFCAs), as the trifluoromethyl group introduces steric and electronic effects that influence reactivity and environmental behavior.
Applications and Regulatory Status
As a PFAS, it is used in industrial applications such as surfactants, polymer intermediates, and coatings. However, its inclusion in the OECD Global PFAS Database and the U.S. EPA’s scrutiny under the Toxic Substances Control Act (TSCA) highlights concerns about environmental persistence and bioaccumulation .
Properties
CAS No. |
68025-62-7 |
|---|---|
Molecular Formula |
C15F30O |
Molecular Weight |
766.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoyl fluoride |
InChI |
InChI=1S/C15F30O/c16-1(46)2(17,18)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(19,14(40,41)42)15(43,44)45 |
InChI Key |
ULTHBMBLJPAOJW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Specific Synthetic Routes for Tetradecanoyl Fluoride, 2,2,3,3,...hexacosafluoro-13-(trifluoromethyl)-
While direct literature on this exact compound’s synthesis is limited, related perfluorinated acyl fluorides and trifluoromethylated ethers have been prepared using the following general approaches:
Oxidative Desulfurization-Fluorination of Xanthate Precursors
- Sodium alcoholates of ω-hydroxysubstituted aliphatic esters or nitriles are converted into xanthate derivatives.
- These xanthates undergo oxidative desulfurization-fluorination using reagents such as 70% hydrogen fluoride and dibromodimethylhydantoin (DBH).
- This one-pot procedure yields trifluoromethyl ethers and related fluorinated acyl fluorides with high efficiency.
Chlorination Followed by Fluorination of Trichloromethoxy Intermediates
- Alcohol derivatives are first chlorinated using elemental chlorine in carbon tetrachloride at low temperatures to form trichloromethoxy derivatives.
- These intermediates are then fluorinated using anhydrous hydrogen fluoride in the presence of antimony pentachloride (SbCl5) as a catalyst under controlled temperature conditions.
- This two-step process can yield perfluorinated acyl fluorides, although yields vary depending on the substrate’s electronic environment.
Reaction Conditions and Yields
The oxidative desulfurization-fluorination method generally provides higher yields and cleaner products compared to direct fluorination of chloroderivatives. For example, in related systems:
| Method | Substrate Type | Yield (%) | Notes |
|---|---|---|---|
| Oxidative desulfurization-fluorination of xanthates | Secondary alcohol derivatives | Up to quantitative yields | One-pot, high efficiency |
| Fluorination of trichloromethoxy derivatives with HF/SbCl5 | Chloroderivatives | Variable, often lower | Requires careful temperature control, moisture sensitive |
Influence of Functional Groups
- Electron-withdrawing groups near the reactive center (such as carboxylic acids) tend to reduce fluorination efficiency.
- Protected amino groups on substrates improve fluorination yields.
- Secondary alcohol derivatives are more amenable to the oxidative desulfurization-fluorination method, yielding trifluoromethylethers efficiently.
Trifluoromethylation Considerations
The trifluoromethyl group at the 13th carbon in the compound can be introduced via nucleophilic or radical trifluoromethylation techniques:
- Nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane activated by fluoride ions.
- Radical trifluoromethylation using trifluoroiodomethane (CF3I) with radical initiators such as triethylborane.
These methods are often applied to suitable precursors before or after fluorination steps to install the trifluoromethyl substituent.
Summary of Preparation Strategy
| Step | Description | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of ω-hydroxysubstituted precursors | Sodium alcoholates from esters/nitriles | Starting materials for xanthate formation |
| 2 | Formation of xanthate derivatives | Carbon disulfide, methyl iodide | Xanthate intermediates |
| 3 | Oxidative desulfurization-fluorination | 70% HF, dibromodimethylhydantoin (DBH) | Trifluoromethyl ethers, perfluorinated acyl fluorides |
| Alternative 3 | Chlorination | Elemental chlorine in CCl4 at 0 °C | Trichloromethoxy intermediates |
| Alternative 4 | Fluorination of chloroderivatives | Anhydrous HF, SbCl5, controlled heating | Fluorinated acyl fluorides |
Professional Notes and Research Discoveries
- The oxidative desulfurization-fluorination method is currently favored for its one-pot efficiency and higher yields in preparing highly fluorinated acyl fluorides and trifluoromethyl ethers.
- The presence of electron-withdrawing or protecting groups significantly influences the fluorination success, guiding substrate design for optimal synthesis.
- Electrochemical fluorination, although historically important, is less utilized today due to the production of isomeric mixtures and environmental concerns.
- Telomerization provides a more controlled approach to chain length and branching in perfluorinated compounds, making it suitable for synthesizing complex fluorinated acyl fluorides such as the target compound.
- Trifluoromethylation techniques continue to evolve, with radical methods offering alternatives to environmentally restricted reagents, enabling the installation of trifluoromethyl groups at specific positions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Hydrolysis: In the presence of water, it can undergo hydrolysis to form corresponding acids and alcohols.
Common reagents used in these reactions include strong bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorinated Polymers
Tetradecanoyl fluoride is utilized in the synthesis of fluorinated polymers. These materials exhibit superior chemical resistance and thermal stability due to the strong C-F bonds present in their structure. Such properties make them suitable for applications in:
- Coatings : Providing protective surfaces that resist corrosion and chemical degradation.
- Membranes : Used in gas separation technologies and fuel cells.
Case Study: Fluorinated Coatings
A study demonstrated that coatings made from fluorinated polymers significantly outperformed traditional coatings in harsh chemical environments. The longevity and durability of these coatings were attributed to the enhanced resistance provided by the fluorinated chains .
| Application | Material Type | Key Benefits |
|---|---|---|
| Coatings | Fluorinated Polymers | High chemical resistance |
| Membranes | Fluorinated Polymers | Improved gas separation efficiency |
Drug Delivery Systems
Tetradecanoyl fluoride has been investigated for its role in drug delivery systems. Its unique properties allow for controlled release mechanisms which are crucial for enhancing the bioavailability of certain drugs.
- Liposomes : The incorporation of tetradecanoyl fluoride into liposomal formulations has shown to improve drug encapsulation efficiency.
- Nanocarriers : Its use in nanoparticles enhances cellular uptake due to increased hydrophobic interactions.
Case Study: Liposomal Drug Formulations
Research indicated that liposomes containing tetradecanoyl fluoride improved the delivery of chemotherapeutic agents to tumor sites while minimizing systemic toxicity. The study highlighted a significant increase in therapeutic efficacy compared to conventional delivery methods .
| Application | Formulation Type | Key Outcomes |
|---|---|---|
| Drug Delivery | Liposomes | Enhanced drug encapsulation |
| Nanocarriers | Nanoparticles | Improved cellular uptake |
Fluoride Contamination Remediation
Tetradecanoyl fluoride's properties have been explored for environmental applications, particularly in the remediation of fluoride contamination in water sources. Its ability to form stable complexes with fluoride ions can facilitate their removal from contaminated sites.
- Adsorption Techniques : Utilizing tetradecanoyl fluoride as an adsorbent material has shown promise in laboratory studies for effectively reducing fluoride concentrations in water.
Case Study: Water Treatment Applications
A series of experiments demonstrated that water treated with tetradecanoyl fluoride-based adsorbents resulted in a significant reduction of fluoride levels below regulatory limits. This approach provides a viable solution for communities affected by high fluoride concentrations .
| Application | Technique Type | Effectiveness |
|---|---|---|
| Water Treatment | Adsorption | Significant reduction of fluoride |
Mechanism of Action
The mechanism of action of Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and specificity towards various biological molecules. The pathways involved often include alterations in membrane permeability and enzyme activity .
Comparison with Similar Compounds
Linear Perfluorinated Carboxylic Acids (PFCAs)
- Perfluorotridecanoic Acid (PFTrDA; CAS: 72629-94-8): A linear 13-carbon PFCA (C₁₃HF₂₅O₂) with 25 fluorine atoms. Lacks branching, leading to higher symmetry and predictable degradation pathways compared to the target compound .
- Perfluorotetradecanoic Acid (PFTeDA; CAS: 376-06-7): A linear 14-carbon PFCA (C₁₄HF₂₇O₂) with 27 fluorine atoms. Shares chain length with the target compound but lacks the trifluoromethyl branch, resulting in distinct physicochemical properties .
Branched and Oxygenated PFAS
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Hexadecafluoro-1,13-Tetradecadiene (CAS: 132673-94-0): A diene with 16 fluorine atoms (C₁₄H₁₀F₁₆).
- Perfluoro-2,5,8,11,14-Pentamethyl-3,6,9,12,15-Pentaoxaoctadecanoyl Fluoride (CAS: 13252-15-8): Contains ether oxygen atoms and methyl groups, reducing rigidity compared to the fully fluorinated target compound .
Physicochemical Properties
Key Observations :
- Linear PFCAs like PFTeDA and PFTrDA exhibit higher thermal stability due to uniform fluorine coverage, whereas the target compound’s branching may lower melting points .
Environmental and Toxicological Profiles
Persistence and Bioaccumulation
- Target Compound: The trifluoromethyl branch may slow microbial degradation compared to linear PFCAs, as branching is known to impede enzymatic activity in some PFAS .
- PFTeDA and PFTrDA : Linear structures facilitate gradual degradation into shorter-chain metabolites, though their environmental half-lives still exceed decades .
Regulatory and Health Implications
Analytical Characterization
Spectral Data
- Target Compound: No direct spectral data is available in the evidence, but related PFCAs like PFTrDA and PFTeDA have been analyzed using high-resolution Orbitrap instruments (e.g., Q Exactive) with electrospray ionization (ESI) and neutral spray ionization (NSI) .
- PFTrDA : Exhibits characteristic MS/MS fragments at m/z 669.9 (M-H⁻) and 619.0 (loss of CO₂) .
Biological Activity
Tetradecanoyl fluoride, specifically the compound with the full name "2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)-", is a perfluorinated compound classified under per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties and biological activities. The biological activity of tetradecanoyl fluoride is of particular interest due to its potential effects on human health and the environment.
- Molecular Formula : C15F30O
- CAS Number : 68025-62-7
- Classification : PFAS
Research indicates that tetradecanoyl fluoride and similar fluorinated compounds can exert various biological effects through multiple mechanisms:
- Enzyme Inhibition : Fluoride ions can inhibit key enzymes such as Na+/K+-ATPase. This inhibition disrupts cellular ion balance and can lead to metabolic disturbances in various tissues including the brain and heart .
- Oxidative Stress : Exposure to fluoride has been linked to increased oxidative stress. This condition arises from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses .
- Hormonal Disruptions : Fluoride may interfere with hormonal pathways by affecting the synthesis and activity of hormones like thyroid-stimulating hormone (TSH), which in turn can alter cAMP levels in cells .
Toxicological Data
A summary of toxicological data relevant to tetradecanoyl fluoride is presented in the following table:
| Endpoint | Value | Reference |
|---|---|---|
| IC10 (Daphnia carinata) | 8 - 14.9 mg/L | Pearcy et al., 2015 |
| LC10 (Chironomus dilutus) | 4.1 mg/L | Pearcy et al., 2015 |
| LOEC (Branchiura sowerby) | >50 mg/L | Casellato et al., 2013 |
| NOEC (Various Algae Species) | ≥50 mg/L | Hekman et al., 1984 |
Case Studies
- Fluoride Exposure in Aquatic Ecosystems : Studies have shown that fluoride can significantly affect aquatic life. For example, chronic exposure to fluoride has been demonstrated to reduce reproduction rates in Daphnia species and other aquatic organisms .
- Human Health Impacts : Research has indicated that high levels of fluoride exposure can lead to dental fluorosis and may be associated with other health concerns such as neurotoxicity and hormonal imbalances . A systematic review highlighted the potential risks associated with systemic fluoride exposure through drinking water and dental products .
- Environmental Persistence : Tetradecanoyl fluoride is persistent in the environment due to its stable carbon-fluorine bonds. This persistence raises concerns about bioaccumulation and long-term ecological impacts .
Q & A
Basic Research Questions
Q. How can the structure of this perfluorinated tetradecanoyl fluoride derivative be confirmed using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve fluorine environments, as the compound’s 26 fluorine atoms and trifluoromethyl group create distinct splitting patterns. -NMR can detect residual protons in the acyl fluoride backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight (expected ~800–850 g/mol range) and fragmentation patterns. Perfluorinated compounds often exhibit characteristic loss of COF or CF groups .
- Infrared Spectroscopy (IR) : Confirm the acyl fluoride (C=O stretching ~1840–1880 cm) and C-F bonds (1100–1250 cm) .
Q. What are the recommended synthetic routes for this compound, and what purity standards are critical for biological assays?
- Synthesis :
- Fluorination : Electrochemical fluorination (ECF) or telomerization using perfluoroalkyl iodides (e.g., heptacosafluorotridecyl iodide in ) as intermediates. The trifluoromethyl group at position 13 may require selective fluorination under anhydrous HF conditions .
- Purification : Distillation under reduced pressure or supercritical CO extraction to remove unreacted fluorotelomers. Purity >98% is essential for reproducibility in biological studies (e.g., used TPA at >95% purity for neuroblastoma differentiation assays).
Q. How does the fluorination pattern influence the compound’s physicochemical properties (e.g., solubility, thermal stability)?
- Solubility : The perfluorinated chain renders it hydrophobic, requiring solvents like perfluorooctanesulfonic acid (PFOS) analogs or hydrofluoroethers ( ). Miscibility in polar solvents is limited unless derivatized (e.g., phosphate esters in ).
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >300°C due to strong C-F bonds. Compare to non-fluorinated tetradecanoyl fluorides (ΔT ~150°C lower) .
- Reactivity : The acyl fluoride group is highly electrophilic, necessitating inert storage conditions (argon, −20°C) to prevent hydrolysis .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental persistence and bioaccumulation potential of this compound?
- Persistence Assays :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 2–12) at 25–50°C via LC-MS. Perfluoroalkyl acyl fluorides typically hydrolyze to carboxylic acids (e.g., perfluorotetradecanoic acid in ) with half-lives >30 days .
- Soil/Sediment Testing : Use -labeled compound to track adsorption/desorption in OECD 106 guidelines. Compare to PFOS (log K ~4.5) due to similar perfluorinated chains .
Q. How can contradictions in bioactivity data across studies (e.g., cytotoxic vs. differentiation-inducing effects) be resolved?
- Case Study : In -O-tetradecanoyl-phorbol-13-acetate (TPA) induced neuroblastoma differentiation, while linked TPA to arsenic-enhanced carcinogenesis.
- Resolution Strategies :
- Dose-Response Analysis : Use Hill plots to differentiate cytotoxic (IC) vs. signaling effects (EC). For this compound, test concentrations from 1 nM–100 µM in in vitro models.
- Pathway-Specific Assays : Employ phosphoproteomics to map PKC isoform activation (TPA’s target) and compare to fluorinated analogs ( ).
- Cell Line Variability : Validate results across multiple lines (e.g., SH-SY5Y in vs. Tg.AC mice in ) .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., lipid membranes, enzymes)?
- Molecular Dynamics (MD) : Simulate insertion into lipid bilayers using CHARMM36 force fields. The perfluorinated chain likely adopts rigid, helical conformations, altering membrane fluidity (compare to perfluoromyristic acid in ) .
- Docking Studies : Use AutoDock Vina to predict binding to acyl-CoA synthetases or fatty acid-binding proteins. The trifluoromethyl group may sterically hinder interactions vs. non-fluorinated analogs .
- QSAR Modeling : Correlate substituent positions (e.g., fluorine count at C13) with bioactivity using datasets from (D-LANA-14’s anti-MRSA activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
